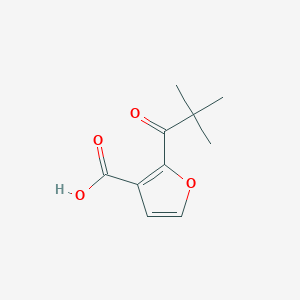
2-Pivaloyl-3-furoic acid
Cat. No. B8499200
M. Wt: 196.20 g/mol
InChI Key: JTKBZMYSKSYIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05453424
Procedure details


A solution of 3-furoic acid (8.97 g, 0.08 mol) in tetrahydrofuran (200 ml) was cooled to -70° C. and a 2.0M solution of lithium diisopropylamide in THF-ethylbenzene-heptane (80 ml, 0.16 mol) was added dropwise over 3/4 hr at -70° to -20° C. under nitrogen to give a tan suspension. A red solution formed after stirring for 113/4 hours at -20° C. To this solution was added N-methoxy-N-methylpivalamide (11.67 g, 0.08 mol) in tetrahydrofuran (10 ml) at -40° C. The reaction mixture was left at ambient temperature overnight. Then ,it was cooled in ice and neutralized with 6N ethanolic hydrogen chloride (50 ml). The neutralized solution was acidified with 1.5N HCl (150 ml) and was extracted with ether (300 ml). The ether extracts were washed with saturated NaCl, dried over Na2SO4, filtered and concentrated in vacuo to a brown solid (15.4 g). Chromatography on silica gel using hexane-THF-acetic acid (10-2-0.2) gave a yellow solid (9.8 g), mp 85°-89° C.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
THF ethylbenzene heptane
Quantity
80 mL
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.C([N-]C(C)C)(C)C.[Li+].C1COCC1.C(C1C=CC=CC=1)C.CCCCCCC.CON(C)[C:40](=[O:45])[C:41]([CH3:44])([CH3:43])[CH3:42].Cl>O1CCCC1>[C:40]([C:2]1[O:1][CH:5]=[CH:4][C:3]=1[C:6]([OH:8])=[O:7])(=[O:45])[C:41]([CH3:44])([CH3:43])[CH3:42] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.97 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=C(C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
THF ethylbenzene heptane
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.C(C)C1=CC=CC=C1.CCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
11.67 g
|
|
Type
|
reactant
|
|
Smiles
|
CON(C(C(C)(C)C)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 113/4 hours at -20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a tan suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A red solution formed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left at ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether (300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether extracts were washed with saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a brown solid (15.4 g)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)(C)C)(=O)C=1OC=CC1C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
